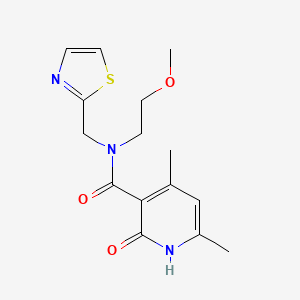![molecular formula C15H12N2OS B5563409 4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5563409.png)
4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone is of significant interest in the field of organic chemistry due to its potential applications in the synthesis of functionalized heterocycles and its role in various chemical reactions. While direct studies on this exact compound are scarce, research on closely related quinolinone derivatives provides valuable insights into the synthesis methods, molecular structure, chemical reactions, and properties of such compounds.
Synthesis Analysis
The synthesis of quinolinone derivatives typically involves multi-component reactions, utilizing various catalysts and conditions to achieve the desired functionalization. For example, the three-component reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone with aromatic aldehydes and ethyl cyanoacetate, in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in aqueous ethanol, results in the formation of pyranoquinoline derivatives in excellent yields (Asghari, Ramezani, & Mohseni, 2014).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is characterized by various spectroscopic techniques, including IR, NMR, and mass spectral data. For instance, Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide was synthesized and its structure established based on IR, 1H-NMR, 13C-NMR, and mass spectral data, showcasing the diverse structural possibilities within the quinolinone family (Afzal, Bawa, Kumar, & Tonk, 2012).
Chemical Reactions and Properties
Quinolinone derivatives engage in various chemical reactions, leading to a wide array of products depending on the reactants and conditions employed. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with 3-aryl-2-cyano-2-propenethioamides affords 3,3'-benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s, illustrating the compound's reactivity towards cyclization and formation of fused systems (Mekheimer, Mohamed, & Sadek, 1997).
科学的研究の応用
Synthesis and Chemical Properties
4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone is part of the quinolinone family, compounds known for their diverse applications in scientific research. The synthesis of quinolinone derivatives often involves multicomponent reactions and can be designed to enhance certain biological or physical properties. For instance, Asghari et al. (2014) describe a three-component reaction involving quinolinone, leading to the formation of pyranoquinoline derivatives, which were evaluated for antibacterial activity against various bacteria, showing moderate effectiveness (Asghari, Ramezani, & Mohseni, 2014). Similarly, the synthesis of quinazolinones and chromeno[d]pyrimidinones from aryl aldehydes and quinolinone derivatives under solvent-free conditions demonstrates the versatility of quinolinones in chemical synthesis (Abdolmohammadi & Karimpour, 2016).
Applications in Material Science
Quinolinone derivatives have also found applications in material science, particularly in the development of electroluminescent devices. The modification of quinolinol ligands, such as methylation, can significantly affect the photoluminescence and thermal properties of the compounds, as demonstrated by Sapochak et al. (2001) in their study on aluminum and gallium tris(8-quinolinolato) chelates (Sapochak et al., 2001).
Biological Activity and Pharmaceutical Research
Quinolinone derivatives are of significant interest in pharmaceutical research due to their potential therapeutic activities. For example, Venet, End, and Angibaud (2003) explored a quinolinone derivative, R115777, as a potent and selective inhibitor of farnesyl protein transferase, showing significant antitumor effects and highlighting the potential of quinolinones in cancer therapy (Venet, End, & Angibaud, 2003). Solomon and Lee (2011) further emphasized the role of quinoline and its analogs in anticancer activities, illustrating the broad spectrum of biological activities offered by these compounds (Solomon & Lee, 2011).
Environmental and Corrosion Studies
Quinolinones have also been investigated in the context of environmental science, particularly in the study of corrosion inhibition. Tazouti et al. (2016) synthesized quinoxalinone derivatives and evaluated their effectiveness in inhibiting mild steel corrosion in acidic media, revealing the potential of quinolinones in protecting metals from corrosion (Tazouti et al., 2016).
特性
IUPAC Name |
4-(pyridin-2-ylsulfanylmethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-9-11(10-19-15-7-3-4-8-16-15)12-5-1-2-6-13(12)17-14/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDHCEIHBRQESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(pyridin-2-ylthio)methyl]quinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)
![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)



![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)

![ethyl 1-[(dimethylamino)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5563402.png)
![1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5563405.png)

![8-(5-acetyl-2-pyridinyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563413.png)
![1-(3-chloro-4-fluorophenyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5563420.png)